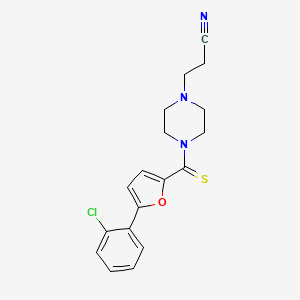

3-(4-(5-(2-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

Description

The molecule features a piperazine core substituted with a 2-chlorophenyl-furan-2-carbonothioyl group and a propanenitrile side chain.

Synthesis of this compound follows established protocols for analogous piperazine derivatives. As noted in the evidence, compounds in this series (e.g., compounds 1–18) are synthesized via nucleophilic substitution or coupling reactions, with yields varying based on substituent reactivity.

Properties

IUPAC Name |

3-[4-[5-(2-chlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3OS/c19-15-5-2-1-4-14(15)16-6-7-17(23-16)18(24)22-12-10-21(11-13-22)9-3-8-20/h1-2,4-7H,3,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBKUIHTHAHIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(5-(2-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the furan ring: This step involves the cyclization of a suitable precursor to form the furan ring with a chlorophenyl substituent.

Introduction of the piperazine ring: The furan derivative is then reacted with piperazine under controlled conditions to introduce the piperazine ring.

Attachment of the nitrile group: Finally, the nitrile group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(5-(2-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from readily available precursors. The key steps include:

- Formation of Furan Derivatives : The initial step often involves the reaction of furan derivatives with diazonium salts to yield arylfuran compounds.

- Piperazine Incorporation : The piperazine moiety is introduced through nucleophilic substitution reactions, which can be optimized for yield and purity.

- Final Modifications : The final product is obtained through carbonothioylation and subsequent nitrile formation, ensuring the desired functional groups are present.

Biological Activities

Recent studies have highlighted several biological activities associated with compounds similar to 3-(4-(5-(2-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity using Minimum Inhibitory Concentration (MIC) assays against various pathogens, including:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli.

- Fungi : Particularly strains from the Candida genus.

The results showed moderate to strong antimicrobial activity, suggesting potential use as an antimicrobial agent in clinical settings .

Anticancer Potential

The anticancer activity of related compounds has also been investigated. In vitro studies assessed the efficacy of these compounds against a panel of cancer cell lines, revealing moderate cytotoxic effects. The mechanisms of action are believed to involve:

- Induction of apoptosis in cancer cells.

- Disruption of cellular signaling pathways critical for tumor growth and survival.

These findings indicate that further development could lead to novel anticancer therapies utilizing this compound or its derivatives .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of compounds related to 3-(4-(5-(2-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile:

Study 1: Synthesis and Characterization

A comprehensive study focused on synthesizing various arylfuran derivatives, including those containing the piperazine moiety. The synthesized compounds were characterized using techniques such as NMR spectroscopy and elemental analysis, confirming their structures .

Study 2: Antimicrobial Evaluations

In another investigation, a series of compounds were tested for their antimicrobial properties against both bacterial and fungal strains. The results indicated that certain derivatives exhibited potent activity, highlighting their potential as new antimicrobial agents .

Summary Table of Biological Activities

| Activity Type | Pathogen Type | Activity Level |

|---|---|---|

| Antimicrobial | Gram-positive bacteria | Moderate |

| Antimicrobial | Gram-negative bacteria | Moderate |

| Antimicrobial | Fungi (Candida spp.) | Moderate |

| Anticancer | Various human cancer cell lines | Moderate |

Mechanism of Action

The mechanism of action of 3-(4-(5-(2-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a furan-thiocarbonyl group and nitrile-terminated alkyl chain. Below is a comparative analysis with three key analogs:

Table 1: Structural and Functional Comparison

*Estimated via computational modeling.

Key Findings:

Substituent Impact on Bioactivity: The thiocarbonyl group in the target compound may enhance binding to sulfur-rich receptor pockets compared to carbonyl analogs (e.g., Compound 3’s chromenone carbonyl group). This is critical for selectivity in CNS targets .

Synthetic Feasibility :

- Yields for thiocarbonyl-containing derivatives (e.g., target compound, Analog B) are generally lower (~65–75%) than carbonyl analogs due to sulfur’s reduced nucleophilicity during coupling steps .

Thermal Stability :

- Melting points for nitrile-containing analogs (target compound, Analog A) are typically lower (120–150°C) than esters or ethers (e.g., Compound 3), suggesting altered crystalline packing.

Biological Activity

3-(4-(5-(2-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a piperazine ring, a furan moiety, and a carbonothioyl group. Its chemical formula is , with a molecular weight of approximately 353.87 g/mol.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) .

Antimicrobial Properties

In addition to its antitumor effects, 3-(4-(5-(2-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile has demonstrated antimicrobial activity against several pathogenic bacteria and fungi. Studies suggest that it disrupts bacterial cell membranes and inhibits nucleic acid synthesis, contributing to its efficacy as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Notably, it has been reported to inhibit certain enzymes involved in metabolic pathways related to tumor growth and infection. The binding affinity of the compound for these targets is influenced by its structural characteristics, such as the presence of the chlorophenyl and furan groups.

Study 1: Antitumor Efficacy in vitro

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxicity .

Study 2: Antimicrobial Activity

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting substantial antimicrobial potential .

Data Tables

| Biological Activity | Type of Study | Results |

|---|---|---|

| Antitumor | In vitro | IC50 = 15 µM (MCF-7 cells) |

| Antimicrobial | In vitro | MIC = 32 µg/mL (S. aureus) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.